(Hepta-1,5-dien-1-yl)benzene
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Overview
Description
(Hepta-1,5-dien-1-yl)benzene is an organic compound characterized by a benzene ring attached to a hepta-1,5-diene chain. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,5-dien-1-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,5-diene precursor. One common method is the Heck reaction, where a palladium catalyst is used to facilitate the coupling of an aryl halide with an alkene. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic coupling reactions but on a larger scale. Continuous flow reactors and optimized catalysts are employed to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, atmospheric pressure.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride), solvents like chloroform.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
(Hepta-1,5-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Hepta-1,5-dien-1-yl)benzene involves its interaction with molecular targets through its diene and benzene functionalities. The diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives, while the benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended diene functionality.
1,3-Butadiene: Contains a diene moiety but lacks the aromatic benzene ring.
Phenylacetylene: Features a triple bond attached to a benzene ring, offering different reactivity compared to the diene.
Uniqueness
(Hepta-1,5-dien-1-yl)benzene is unique due to its combination of an aromatic benzene ring and a reactive diene chain, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
68060-15-1 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
hepta-1,5-dienylbenzene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6-12H,4-5H2,1H3 |
InChI Key |
GVPBMANYQOWHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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